2-[2-(Benzyloxy)phenyl]furan

Lipophilicity Membrane Permeability ADME Properties

Researchers often face a lack of conformationally defined, high-lipophilicity furan probes for target engagement studies. 2-[2-(Benzyloxy)phenyl]furan (CAS 893736-01-1) directly addresses this gap. - Unique ortho-substitution enforces a specific molecular geometry for comparative SAR studies against meta/para-isomers. - High lipophilicity (LogP 3.8) provides a 16-fold partition coefficient increase over 2-phenylfuran, serving as an ideal benchmark in PAMPA/Caco-2 permeability assays. - Benzyloxy handle enables selective deprotection for subsequent library diversification. Supplied with rigorous analytical documentation to ensure reliable procurement.

Molecular Formula C17H14O2
Molecular Weight 250.29 g/mol
Cat. No. B12852820
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[2-(Benzyloxy)phenyl]furan
Molecular FormulaC17H14O2
Molecular Weight250.29 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=CC=CC=C2C3=CC=CO3
InChIInChI=1S/C17H14O2/c1-2-7-14(8-3-1)13-19-17-10-5-4-9-15(17)16-11-6-12-18-16/h1-12H,13H2
InChIKeyZUOSKKDKIBRBST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-[2-(Benzyloxy)phenyl]furan: Key Chemical & Procurement Properties


2-[2-(Benzyloxy)phenyl]furan (CAS 893736-01-1) is a synthetic heterocyclic organic compound with the molecular formula C₁₇H₁₄O₂ and a molecular weight of 250.29 g/mol . It features a furan ring linked to a phenyl group, which is further substituted with a benzyloxy group, placing it within the class of substituted furans. This structural arrangement confers significant lipophilicity, as evidenced by an estimated LogP (octanol-water partition coefficient) of 3.8, indicating a strong preference for non-polar environments . The compound is a solid at room temperature, with a melting point typically reported in the range of 60-65°C, and exhibits solubility in organic solvents like dichloromethane and tetrahydrofuran, while being insoluble in water .

1
High lipophilicity supports membrane permeability and partitioning assays in lipid-rich environments.
2
Ortho-benzyloxy substitution enables conformational restriction studies and molecular recognition investigations.
3
Synthetic versatility via the benzyl-protected phenol and furan ring supports heterocyclic library synthesis.

2-[2-(Benzyloxy)phenyl]furan: Uniqueness Over Generic Analogs


The unique ortho-benzyloxy substitution pattern on the phenyl ring of 2-[2-(Benzyloxy)phenyl]furan fundamentally distinguishes it from unsubstituted or para/meta-substituted analogs. This specific ortho-arrangement introduces a critical steric and electronic environment that is absent in simpler 2-phenylfurans. The benzyloxy group is not merely a hydrophobic appendage; its ortho-positioning relative to the furan-phenyl bond creates a conformationally restricted system that can dictate unique binding modes in biological targets [1]. Substituting this compound with a generic 2-phenylfuran would result in the loss of these precise steric constraints and the electron-donating effects of the ether oxygen, which are essential for the compound's distinct interaction profile and physicochemical properties. The significant increase in lipophilicity (LogP ~3.8) compared to the parent 2-phenylfuran (XLogP3 ~2.6) further underscores that generic substitution would dramatically alter membrane permeability and distribution behavior [2].

This Compound
2-[2-(Benzyloxy)phenyl]furan
Ortho-benzyloxy pattern creates steric constraint and electron-donating effects; estimated LogP ~3.8.
Potential Substitute
2-Phenylfuran
Lacks benzyloxy group; significantly lower lipophilicity and no ortho steric or electronic influence.
Replacing with 2-phenylfuran may alter membrane permeability and binding mode predictions; ortho restriction effects cannot be reproduced by meta or para isomers.

2-[2-(Benzyloxy)phenyl]furan: Comparative Evidence vs. Key Analogs


Lipophilicity Advantage over 2-Phenylfuran

2-[2-(Benzyloxy)phenyl]furan demonstrates substantially higher lipophilicity than its unsubstituted parent, 2-phenylfuran. The estimated LogP (octanol-water partition coefficient) for 2-[2-(Benzyloxy)phenyl]furan is 3.8, reflecting the significant contribution of the benzyloxy substituent to overall hydrophobicity . In contrast, the XLogP3 for 2-phenylfuran is computed to be 2.6 [1]. This difference of 1.2 log units corresponds to an approximately 16-fold higher partition coefficient, indicating a far greater affinity for lipid environments and a profound impact on membrane permeability and in vivo distribution.

Lipophilicity difference
Head-to-head
Δ +1.2 log units
vs. 2-phenylfuran (XLogP3 2.6)
Reported higher lipophilicity; supports membrane permeability study design.
Approximately 16-fold higher partition coefficient; cross-study comparable.
Lipophilicity Membrane Permeability ADME Properties

Lipophilicity-Driven 5-LO Inhibitory Potential

In a class of 2-substituted benzofuran hydroxamic acids, which are rigid analogs of (benzyloxy)phenyl hydroxamates, a clear structure-activity relationship (SAR) was established: substituents that enhanced lipophilicity near the 2-position of the benzofuran nucleus significantly increased in vitro 5-lipoxygenase (5-LO) inhibitory potency [1]. While 2-[2-(Benzyloxy)phenyl]furan is not itself a hydroxamic acid, it represents the core (benzyloxy)phenyl-furan scaffold. The presence of the benzyloxy group in the ortho-position on this scaffold is a key driver of lipophilicity (LogP 3.8), which, by class-level inference from the hydroxamic acid series, suggests a high potential for potent 5-LO inhibition compared to less lipophilic furan analogs.

5-LO SAR trend
Class-level inference
Lipophilicity correlates with potency
Benzofuran hydroxamic acid series
Supports exploration as a 5-LO inhibitor scaffold; lipophilicity-driven SAR context.
Inferred from published SAR; direct IC₅₀ not available for this compound.
5-Lipoxygenase Inhibition Inflammation Structure-Activity Relationship (SAR)

Ortho Conformational Restriction vs. Para/Meta Isomers

The ortho-substitution of the benzyloxy group in 2-[2-(Benzyloxy)phenyl]furan creates a sterically hindered and conformationally restricted environment around the furan-phenyl bond, a feature absent in its para- and meta-isomers (e.g., 2-[4-(benzyloxy)phenyl]furan and 2-[3-(benzyloxy)phenyl]furan) . This ortho-effect forces the two aromatic rings into a specific, non-coplanar geometry. While direct quantitative dihedral angle data for this compound is not available in the literature, the principle is well-established for ortho-substituted biphenyl systems. This conformational restriction is a critical determinant of molecular recognition and binding affinity, as it pre-organizes the molecule into a specific shape for target interaction, unlike the freely rotating meta- and para-isomers.

Ortho conformational effect
Data to verify
Restricted rotation vs. free isomers
Ortho vs. para/meta substitution
Conformational restriction may impact binding mode; requires target-specific validation.
Qualitative principle; no direct dihedral data available for this compound.
Molecular Conformation Isomerism Steric Effects

2-[2-(Benzyloxy)phenyl]furan: Key R&D Application Scenarios


5-Lipoxygenase-Targeted Anti-Inflammatory Scaffold

The high lipophilicity (LogP 3.8) of 2-[2-(Benzyloxy)phenyl]furan aligns with established SAR trends showing that enhanced lipophilicity near the 2-position of benzofuran scaffolds correlates with increased 5-LO inhibitory potency [1]. Researchers developing novel anti-inflammatory agents can leverage this compound as a core scaffold to design and synthesize new derivatives, using the ortho-benzyloxy motif to optimize membrane permeability and target engagement.

Conformationally-Restricted Probe for Molecular Recognition

The ortho-substitution pattern of 2-[2-(Benzyloxy)phenyl]furan enforces a specific molecular geometry that differs significantly from its meta- and para-isomers [1]. This property makes it an invaluable tool for studying the role of molecular shape and conformational pre-organization in protein-ligand interactions. Scientists can use this compound in comparative studies against its isomers to dissect the contribution of steric effects to binding affinity and selectivity for a given biological target.

High-Lipophilicity Probe for Membrane Permeability Studies

With a LogP of 3.8, 2-[2-(Benzyloxy)phenyl]furan exhibits a 16-fold higher partition coefficient than the parent 2-phenylfuran (LogP 2.6) [2]. This makes it an ideal probe for in vitro permeability assays (e.g., PAMPA, Caco-2) to quantify the impact of lipophilicity on passive diffusion and cellular uptake. Its distinct profile allows researchers to establish a high-lipophilicity benchmark within a series of furan-based compounds, aiding in the prediction of in vivo absorption and tissue distribution.

Versatile Building Block for Heterocyclic Library Synthesis

The unique ortho-benzyloxy substitution provides a reactive handle for further chemical diversification. The benzyl group can be selectively removed to reveal a phenolic hydroxyl group, which can then be functionalized via etherification, esterification, or used to direct electrophilic aromatic substitution. This versatility, combined with the inherent reactivity of the furan ring, positions 2-[2-(Benzyloxy)phenyl]furan as a key intermediate for generating diverse libraries of bioactive heterocycles for high-throughput screening campaigns.

Application
Selection Property
Validation Focus
5-LO pathway inhibitor design
High lipophilicity profile
5-LO inhibitory potency in SAR assays
Conformational probe for molecular recognition
Ortho-substitution pattern and restricted geometry
Binding mode comparison with meta/para isomers
Membrane permeability benchmark
Large lipophilicity shift vs. 2-phenylfuran
Permeability coefficient in PAMPA/Caco-2 models
Heterocyclic library intermediate
Benzyl-protected phenol and furan reactivity
Library diversity and purity assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
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